Z-Dap(Fmoc)-OH
Overview
Description
Z-Dap(Fmoc)-OH, also known as N-Fmoc-3,4-diaminopropionic acid, is a derivative of diaminopropionic acid. It is commonly used in peptide synthesis due to its ability to introduce functional groups into peptides. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a widely used protecting group in solid-phase peptide synthesis.
Mechanism of Action
Target of Action
Z-Dap(Fmoc)-OH is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids that are being linked together to form a peptide chain . The role of this compound is to protect the α-amino group during the initial resin loading, allowing for the successful construction of the peptide chain .
Mode of Action
This compound operates through a process known as Fmoc Solid Phase Peptide Synthesis (SPPS) . The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . The Fmoc group protects the α-amino group during the initial resin loading . An excess of the second amino acid is introduced, with the carboxy group of this amino acid being activated for amide bond formation . After coupling, excess reagents are removed by washing and the protecting group is removed from the N-terminus of the dipeptide, prior to the addition of the third amino acid residue .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound facilitates the formation of peptide bonds, which are crucial for the construction of peptide chains . The downstream effects of these pathways include the creation of peptides that can be used for various biological, biomedical, and biotechnological applications .
Pharmacokinetics
The compound is designed to be stable and reactive under the specific conditions used in peptide synthesis .
Result of Action
The result of this compound’s action is the successful synthesis of peptide chains . These peptide chains can then be used for a variety of purposes, including the development of potential drugs . In some cases, the peptides synthesized using this compound can form self-assembling structures, which have potential applications in areas such as tissue engineering .
Action Environment
The action of this compound is influenced by the specific conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound . In recent years, efforts have been made to use greener solvents in solid-phase peptide synthesis, which can also influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Dap(Fmoc)-OH typically involves the protection of the amino groups of diaminopropionic acid. One common method is the Fmoc/tBu solid-phase peptide synthesis, which uses a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The reaction conditions often involve the use of hazardous solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (CH2Cl2) .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles as in laboratory settings but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of the compound. The process involves multiple steps of coupling, deprotection, and washing, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Z-Dap(Fmoc)-OH undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as trifluoroacetic acid (TFA) for deprotection of the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can yield amines. Substitution reactions can result in the formation of peptides with various functional groups .
Scientific Research Applications
Z-Dap(Fmoc)-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins, as well as in the development of new synthetic methodologies.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and bioconjugates.
Comparison with Similar Compounds
Z-Dap(Fmoc)-OH can be compared with other similar compounds such as:
Fmoc-Dab: N-Fmoc-2,4-diaminobutyric acid.
Fmoc-Orn: N-Fmoc-ornithine.
Fmoc-Lys: N-Fmoc-lysine.
These compounds share similar protecting groups and are used in peptide synthesis. this compound is unique in its ability to introduce functional groups at specific positions in peptides, making it a valuable tool in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-24(30)23(28-26(32)33-15-17-8-2-1-3-9-17)14-27-25(31)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKNXKRRMCSKJJ-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142855-80-9 | |
Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-N-[(phenylmethoxy)carbonyl]-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142855-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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